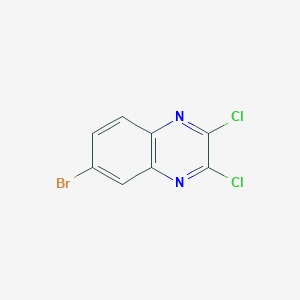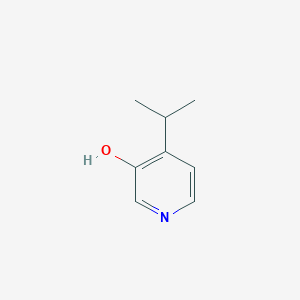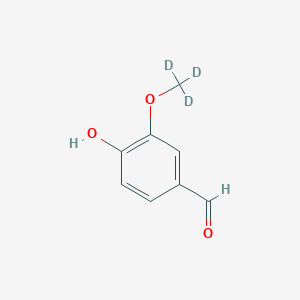
2-Methylindolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-indolinamine is an organic compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. The structure of 2-Methyl-6-indolinamine consists of an indole ring system with a methyl group at the 2-position and an amino group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-indolinamine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-methylindoline. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the indoline to the desired amine . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole derivative .
Industrial Production Methods
Industrial production of 2-Methyl-6-indolinamine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-indolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indole ring or the amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-indolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-indolinamine involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . By inhibiting IDO, 2-Methyl-6-indolinamine can modulate immune responses, making it a potential candidate for immunotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound of the indole family, known for its aromatic properties and biological activities.
2-Methylindole: Similar to 2-Methyl-6-indolinamine but lacks the amino group at the 6-position.
6-Aminoindole: Similar structure but without the methyl group at the 2-position.
Uniqueness
2-Methyl-6-indolinamine is unique due to the presence of both a methyl group at the 2-position and an amino group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
103796-39-0 |
|---|---|
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3 |
InChI-Schlüssel |
SVLIYUWVAZNKJY-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(N1)C=C(C=C2)N |
Kanonische SMILES |
CC1CC2=C(N1)C=C(C=C2)N |
Synonyme |
Indoline, 6-amino-2-methyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

